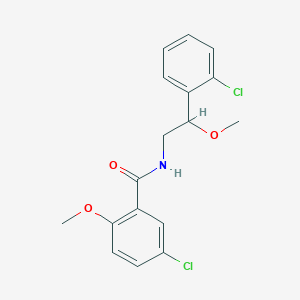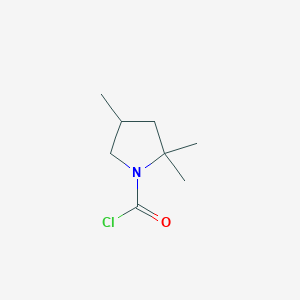
N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as thiazole carboxamides . It is a derivative of thiazole, a five-membered ring made up of one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of similar thiazole carboxamide derivatives involves heterocyclization of various substrates . For instance, a synthetic protocol for thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization of a key compound in the presence of different thiocarbamoyl reagents .Molecular Structure Analysis
The molecular structure of “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” is characterized by the presence of a thiazole ring, a thiophene ring, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” and similar compounds often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide”, have been of interest to medicinal chemists due to their potential as biologically active compounds . They can be used to develop advanced compounds with a variety of biological effects .
Antibacterial Applications
“N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” analogues have shown antibacterial efficacy against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) . This makes them potential candidates for the development of novel antimicrobials to treat life-threatening infections caused by ESBL E. coli .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests that “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” could potentially be used in this context as well .
Material Science
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . Therefore, “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” could potentially be used in the development of new organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” could potentially be used in this application .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” could potentially be used in this application .
Mechanism of Action
While the specific mechanism of action for “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” is not mentioned in the available data, similar thiazole carboxamide derivatives have been found to exhibit potent inhibitory activities against COX enzymes . This suggests that “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” might also interact with these enzymes.
Future Directions
The future directions for “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include more in-depth studies on their inhibitory activities against various enzymes and their potential as therapeutic agents.
properties
IUPAC Name |
N-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c1-11-8(14)6-5-17-10(12-6)13-9(15)7-3-2-4-16-7/h2-5H,1H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNATZGHLFMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865104.png)

![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)
![5-Chloro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2865109.png)

![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2865114.png)
![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)

![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)